molecular formula C9H7BrO B13352431 2-Bromo-5-methylbenzofuran

2-Bromo-5-methylbenzofuran

Cat. No.: B13352431
M. Wt: 211.05 g/mol
InChI Key: HEEVVVDHSZPSSQ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a bromine atom at the 2-position and a methyl group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzofuran typically involves the bromination of 5-methylbenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, a multi-step process starting from readily available precursors like 3-amino-4-toluic acid can be employed. This process includes aryl bromination, esterification, and a Sandmeyer reaction to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-methylbenzofuran has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzofuran is primarily related to its ability to interact with biological targets through its bromine and methyl substituents. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 2-Bromo-5-methoxybenzofuran
  • 2-Iodo-5-methylbenzofuran

Comparison: 2-Bromo-5-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of a bromine atom at the 2-position can enhance its ability to participate in coupling reactions, while the methyl group at the 5-position can influence its biological activity .

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

2-bromo-5-methyl-1-benzofuran

InChI

InChI=1S/C9H7BrO/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3

InChI Key

HEEVVVDHSZPSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)Br

Origin of Product

United States

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